molecular formula C6H5BrIN B178924 3-Bromo-2-iodo-5-methylpyridine CAS No. 1211542-16-3

3-Bromo-2-iodo-5-methylpyridine

Cat. No.: B178924
CAS No.: 1211542-16-3
M. Wt: 297.92 g/mol
InChI Key: JACWOENAIROMAI-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrIN. It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 5-methylpyridine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl boronic acid.

Major Products Formed

Scientific Research Applications

3-Bromo-2-iodo-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-methylpyridine depends on the specific application and the target molecule it interacts withIn coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodopyridine
  • 3-Bromo-5-iodopyridine
  • 2-Chloro-5-iodopyridine

Uniqueness

3-Bromo-2-iodo-5-methylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with a methyl group. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-2-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACWOENAIROMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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